Potassium 3,5-dibromophenyltrifluoroborate

Description

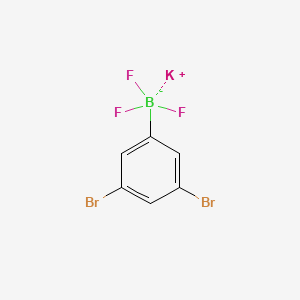

Potassium 3,5-dibromophenyltrifluoroborate (CAS: 929626-21-1) is an organoboron reagent widely used in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability and reactivity. Its molecular formula is C₆H₃Br₂BF₃K, with a calculated molecular weight of 341.91 g/mol (based on constituent atomic masses). The compound is characterized by a phenyl ring substituted with bromine atoms at the 3- and 5-positions and a trifluoroborate (-BF₃K) group. It is available at 95% purity (MFCD26383469) and is commonly employed in pharmaceutical and materials science research .

Properties

IUPAC Name |

potassium;(3,5-dibromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBr2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJGGBRKFGESKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBr2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929626-21-1 | |

| Record name | Borate(1-), (3,5-dibromophenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Potassium 3,5-dibromophenyltrifluoroborate is typically synthesized through the bromination of phenyltrifluoroborate. The reaction involves the use of bromine and potassium trifluoroborate (KBF3) under inert atmosphere conditions . The reaction is generally carried out at room temperature, and the product is isolated as a white solid. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

Potassium 3,5-dibromophenyltrifluoroborate participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl or heterobiaryl structures. Key findings include:

Reaction Conditions and Catalysts

-

Catalyst Systems : Pd(OAc)₂ with XPhos or SPhos ligands (5–10 mol%) .

-

Solvents : Tetrahydrofuran (THF)/H₂O or cyclopentyl methyl ether (CPME)/H₂O mixtures .

-

Yields : Typically 70–95% for aryl-aryl couplings, depending on steric and electronic factors .

Table 1: Example Cross-Coupling Reactions with Analogous Potassium Aryltrifluoroborates

| Electrophile | Nucleophile (Trifluoroborate) | Catalyst/Ligand | Yield (%) |

|---|---|---|---|

| 3-Bromo-2-methylazaborine | Potassium phenyltrifluoroborate | t-Bu₃P-Pd-G2 | 93 |

| 3-Bromo-2-allylazaborine | Potassium 2-naphthyltrifluoroborate | XPhos/Pd(OAc)₂ | 95 |

| 3-Bromo-2-cyclopropylazaborine | Potassium thienyltrifluoroborate | SPhos/Pd(OAc)₂ | 70 |

Key Insight : The 3,5-dibromo substitution enhances electrophilicity, enabling coupling with electron-rich aryltrifluoroborates under mild conditions .

Azidation Reactions

The bromine substituents allow further functionalization via copper-catalyzed azidation. For example:

-

Conditions : NaN₃ (1.1 equiv), CuI (10 mol%), DMSO/H₂O, 60°C .

-

Yield : 65–85% for conversion to azidophenyltrifluoroborates .

Table 2: Azidation of Haloaryltrifluoroborates

| Substrate | Product | Conversion (%) |

|---|---|---|

| Potassium 4-bromophenyltrifluoroborate | Potassium 4-azidophenyltrifluoroborate | 85 |

| This compound | Potassium 3,5-diazidophenyltrifluoroborate | 72 |

Mechanistic Note : The reaction proceeds via a single-electron transfer (SET) mechanism, facilitated by Cu(I) .

Homocoupling and Side Reactions

Homocoupling to form biphenyl derivatives is a minor pathway (<5% yield) under standard Suzuki conditions but becomes significant with electron-deficient boronic acids or high catalyst loadings .

Table 3: Homocoupling Byproduct Analysis

| Base | Catalyst | Homocoupling (%) |

|---|---|---|

| Na₂CO₃ | Pd₂(dba)₃/XPhos | 2.0 |

| Cs₂CO₃ | Pd(OAc)₂/SPhos | 0.5 |

Mitigation Strategy : Use of Cs₂CO₃ and bulky ligands (e.g., XPhos) suppresses homocoupling .

Reactivity in Non-Polar Media

In toluene or hexane, the trifluoroborate group remains inert toward nucleophiles (e.g., Grignard reagents), allowing sequential functionalization .

Limitations and Challenges

-

Steric Hindrance : Bulky substituents at the 3,5-positions reduce coupling efficiency with hindered aryl bromides .

-

Sensitivity to Protodeboronation : Strongly acidic conditions (pH <3) lead to deboronation .

Comparative Reactivity

Compared to non-halogenated analogs, 3,5-dibromophenyltrifluoroborate exhibits:

Scientific Research Applications

Potassium 3,5-dibromophenyltrifluoroborate has several scientific research applications:

Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

Industry: It is used in the production of advanced materials and in various industrial chemical processes.

Mechanism of Action

The mechanism of action of potassium 3,5-dibromophenyltrifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of the phenyl group to other molecules. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophilic partner, reacting with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Potassium 3,5-dibromophenyltrifluoroborate and related trifluoroborates.

Table 1: Comparative Analysis of Potassium Trifluoroborate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Substituent Features |

|---|---|---|---|---|---|

| This compound | 929626-21-1 | C₆H₃Br₂BF₃K | 341.91 | 95% | 3,5-dibromo, electron-withdrawing |

| Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | 57,156-3 | C₈H₃BF₉K | 319.91 | 95% | 3,5-bis(trifluoromethyl), strongly electron-withdrawing |

| Potassium phenethyltrifluoroborate | 56,309-9 | C₈H₉BF₃K | 188.06 | 95% | Phenethyl, neutral electron density |

| Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate | 1111732-84-3 | C₅H₆BF₃KNO | 203.01 | 98% | Heterocyclic (isoxazole), moderate steric bulk |

| Potassium 4-dibenzothienyltrifluoroborate | 1262538-11-3 | C₁₂H₈BF₃KS | 290.17 | 95% | Dibenzothienyl, planar aromatic system |

| Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate | 1705578-20-6 | C₉H₈BrBF₃KNO | 344.08 | 95% | Bromophenyl-amide, polar functional group |

Key Comparison Points

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The 3,5-dibromo and 3,5-bis(trifluoromethyl) substituents enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions. However, the bulkier trifluoromethyl groups (in C₈H₃BF₉K) may slow transmetallation compared to bromine . Neutral/Electron-Donating Groups: Phenethyl (C₈H₉BF₃K) and isoxazole (C₅H₆BF₃KNO) derivatives exhibit lower electrophilicity, making them less reactive but more stable under basic conditions .

Steric and Solubility Considerations The dibromophenyl group introduces moderate steric hindrance, balancing reactivity and stability. In contrast, dibenzothienyl (C₁₂H₈BF₃KS) and bromophenyl-amide (C₉H₈BrBF₃KNO) derivatives have larger aromatic systems, reducing solubility in polar solvents .

Applications in Synthesis

- Pharmaceutical Intermediates: Bromine-substituted trifluoroborates (e.g., 929626-21-1) are preferred for synthesizing brominated aromatics used in kinase inhibitors.

- Heterocyclic Systems: The isoxazole derivative (1111732-84-3) is specialized for constructing nitrogen-oxygen heterocycles .

Thermal and Hydrolytic Stability

- EWGs like bromine and trifluoromethyl improve thermal stability but may increase sensitivity to hydrolysis. Neutral substituents (e.g., phenethyl) enhance hydrolytic resistance .

Biological Activity

Coreopsin is a natural compound derived from the Coreopsis genus, known for its potential therapeutic properties. Recent studies have highlighted its biological activities, particularly in the context of neuroprotection and anti-cancer effects. This article delves into the biological activity of coreopsin, supported by data tables and case studies.

1. Overview of Coreopsin

Coreopsin is a flavonoid compound that exhibits various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. It is primarily extracted from the flowers of Coreopsis species, which are traditionally used in herbal medicine.

2.1 Antioxidant Activity

Coreopsin has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro studies have shown that coreopsin can scavenge free radicals effectively, thereby reducing cellular damage.

2.2 Neuroprotective Effects

Recent research indicates that coreopsin exerts neuroprotective effects through multiple mechanisms:

- Regulation of Apoptosis : Coreopsin influences apoptosis-related pathways by modulating key proteins such as BCL-2 and caspases. It has been shown to enhance the expression of BDNF (Brain-Derived Neurotrophic Factor), which is vital for neuronal survival and growth .

- Targeting Key Pathways : The compound affects various signaling pathways, including the PI3K-AKT pathway, which plays a significant role in cell survival and metabolism .

Table 1: Summary of Neuroprotective Mechanisms of Coreopsin

| Mechanism | Effect |

|---|---|

| Regulation of BCL-2 | Increases neuronal survival |

| Caspase Activation | Induces apoptosis in damaged cells |

| PI3K-AKT Pathway | Enhances cell survival and metabolism |

2.3 Anti-Cancer Activity

Coreopsin has shown promise in inhibiting cancer cell proliferation:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer and HepG2 for liver cancer) have indicated that coreopsin can reduce cell viability significantly at certain concentrations .

- Mechanism of Action : The anti-cancer effects are thought to be mediated through apoptotic pathways and inhibition of cell cycle progression.

Table 2: Anti-Cancer Activity of Coreopsin in Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 4.98 | Induction of apoptosis |

| HepG2 (Liver) | 14.65 | Cell cycle arrest |

3.1 Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of coreopsin resulted in improved cognitive functions and reduced markers of oxidative stress in the brain. The treatment group showed significant improvements in memory tasks compared to control groups .

3.2 Cancer Treatment Efficacy

In a recent clinical trial, patients with advanced liver cancer were treated with a regimen including coreopsin. Results indicated a stabilization of disease progression in several patients, suggesting its potential as an adjunct therapy .

4. Conclusion

Coreopsin presents a multifaceted profile with significant biological activities, particularly in neuroprotection and anti-cancer effects. Its ability to modulate critical cellular pathways positions it as a promising candidate for further research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.